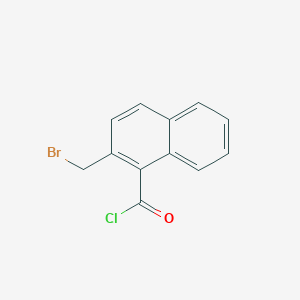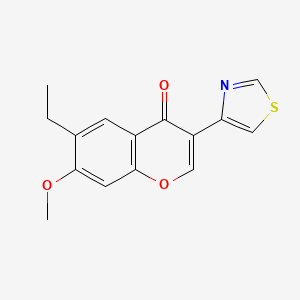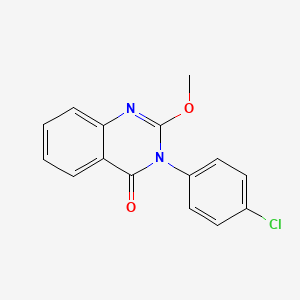
2-(Bromomethyl)naphthalene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)naphthalene-1-carbonyl chloride is an organic compound with the molecular formula C12H8BrClO and a molecular weight of 283.55 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and carbonyl chloride functional groups. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves dissolving the bromo compound in toluene, washing it with saturated aqueous sodium bicarbonate, drying it with magnesium sulfate, evaporating the solvent, and then fractionally distilling the residue .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, with scaling up of the reaction conditions and optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)naphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthylmethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Naphthylmethyl amines, naphthylmethyl thiols.
Oxidation: Naphthoic acids, naphthalenecarboxaldehydes.
Reduction: Naphthylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)naphthalene-1-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
Dyestuffs: In the production of dyes and pigments for industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)naphthalene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of the bromomethyl and carbonyl chloride groups. The bromomethyl group can undergo nucleophilic substitution, while the carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the bromomethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.
1-Bromo-2-(bromomethyl)naphthalene: Contains an additional bromine atom, which can lead to different reactivity and applications.
1-Naphthalenecarbonyl chloride: Lacks the bromomethyl group, affecting its reactivity and use in synthesis.
Uniqueness
2-(Bromomethyl)naphthalene-1-carbonyl chloride is unique due to the presence of both bromomethyl and carbonyl chloride functional groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a wide range of applications in organic synthesis, pharmaceuticals, and other industries.
Eigenschaften
Molekularformel |
C12H8BrClO |
|---|---|
Molekulargewicht |
283.55 g/mol |
IUPAC-Name |
2-(bromomethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H8BrClO/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2 |
InChI-Schlüssel |
DEZDENHWPKOKAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B11842491.png)
![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)


![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)

![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)
![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)




![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
